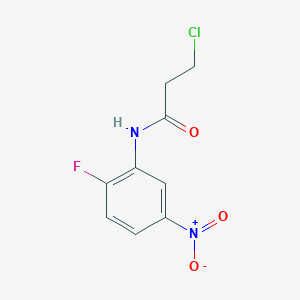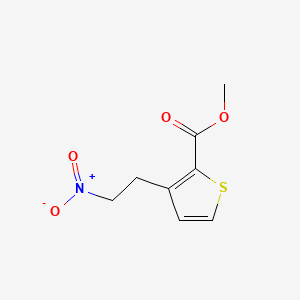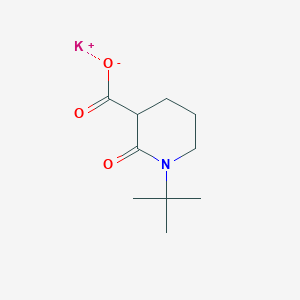![molecular formula C8H9NO3 B2839553 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid CAS No. 1263083-03-9](/img/structure/B2839553.png)
1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid” is an organic compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9NO3/c10-8(11)7-3-5-4-12-2-1-6(5)9-7/h3,9H,1-2,4H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 167.16 . The compound’s InChI code is 1S/C8H9NO3/c10-8(11)7-3-5-4-12-2-1-6(5)9-7/h3,9H,1-2,4H2,(H,10,11) .Aplicaciones Científicas De Investigación
Experimental and Theoretical Studies on Functionalization Reactions
Research on functionalization reactions of related pyrazole and pyrrole derivatives illustrates the versatility of these compounds in synthesizing new chemical structures. For instance, studies on pyrazole carboxylic acids have shown how they can be transformed into amides and other derivatives through reactions with diamines and other nucleophiles, providing insights into reaction mechanisms and potential applications in designing novel compounds (Yıldırım, Kandemirli, & Demir, 2005).
Crystal Structure Analysis of Pyrazinecarboxylic Acids
The structural analysis of pyrazinecarboxylic acids reveals the importance of supramolecular synthons in crystal engineering. The occurrence of carboxylic acid-pyridine supramolecular synthons has been studied, highlighting the self-assembly processes in these compounds and offering a foundation for future crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).
Metal-Organic Frameworks (MOFs)
Significant research has been conducted on MOFs involving pyrrole and pyrazine derivatives. These studies focus on the assembly of complex structures with potential applications in catalysis, gas storage, and separation. For example, the stabilization of hexameric water clusters in a MOF structure demonstrates innovative approaches to utilizing water molecules in constructing three-dimensional networks, which could have implications for material science and engineering (Ghosh & Bharadwaj, 2004; 2005).
Synthesis of Pyrano[3,4-b]pyrrol-7(1H)-ones
Advancements in synthetic methodologies have led to the efficient synthesis of pyrano[3,4-b]pyrrol-7(1H)-ones, compounds that feature in various polycyclic natural products. A one-pot synthesis approach highlights the potential for creating complex molecules with high regioselectivity, opening new avenues for drug discovery and material science (Delaye et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1,4,6,7-tetrahydropyrano[4,3-b]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-3-5-4-12-2-1-6(5)9-7/h3,9H,1-2,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSCTSBSAAFJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2839472.png)


![1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B2839476.png)
![Ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2839477.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2839479.png)
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/no-structure.png)





